Cas no 2739-74-4 (Ethyl 3-(pyridin-2-YL)propanoate)

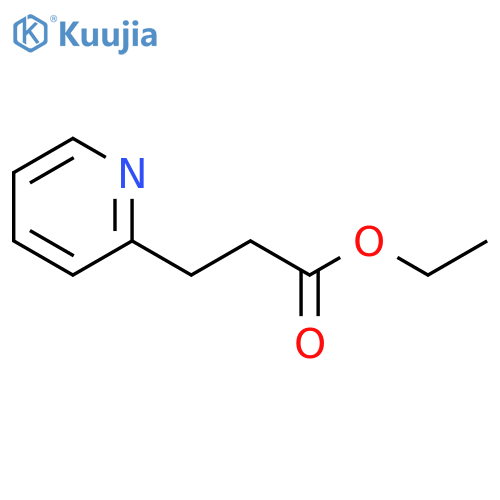

2739-74-4 structure

商品名:Ethyl 3-(pyridin-2-YL)propanoate

Ethyl 3-(pyridin-2-YL)propanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(pyridin-2-yl)propanoate

- Ethyl 3-(2-Pyridyl)propanoate

- 2-Pyridinepropanoicacid, ethyl ester

- ETHYL 3-PYRIDIN-2-YLPROPANOATE

- Ethyl pyridine-2-propanoate

- 2-Pyridinepropanoic acid, ethyl ester

- 3-Pyridin-2-yl-propionic acid ethyl ester

- ethyl 3-(2-pyridinyl)propanoate

- ethyl3-pyridin-2-ylpropanoate

- NSC405971

- Ethyl3-(2-Pyridyl)propanoate

- ethyl 3-(2-pyridyl) propionate

- 2-Pyridinepropanoicacid,ethylester

- MWOKKDYGYSPXIO-UHFFFAOYSA-N

- ethyl 3-(pyridin-2-yl)propionate

- CAA73974

- 2739-74-4

- SY022461

- SCHEMBL4341122

- AKOS005067448

- AC2306

- SB52625

- MFCD04004149

- DTXSID30324180

- A5319

- AMY4402

- FT-0733961

- NSC-405971

- CS-0006559

- CS-11492

- DB-010173

- Ethyl 3-(pyridin-2-YL)propanoate

-

- MDL: MFCD04004149

- インチ: 1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3

- InChIKey: MWOKKDYGYSPXIO-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C([H])([H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=N1)=O

計算された属性

- せいみつぶんしりょう: 179.09500

- どういたいしつりょう: 179.094629

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 39.2

じっけんとくせい

- 密度みつど: 1.063

- ふってん: 254.1 ℃ at 760 mmHg

- フラッシュポイント: 107.5°C

- 屈折率: 1.5

- PSA: 39.19000

- LogP: 1.57730

Ethyl 3-(pyridin-2-YL)propanoate セキュリティ情報

Ethyl 3-(pyridin-2-YL)propanoate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 3-(pyridin-2-YL)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM175793-250mg |

Ethyl 3-(pyridin-2-yl)propanoate |

2739-74-4 | 95% | 250mg |

$65 | 2022-06-11 | |

| eNovation Chemicals LLC | D273777-0.25g |

ethyl 3-(pyridin-2-yl)propanoate |

2739-74-4 | 97% | 0.25g |

$200 | 2023-09-03 | |

| TRC | E932033-1g |

Ethyl 3-(pyridin-2-yl)propanoate |

2739-74-4 | 1g |

$322.00 | 2023-05-18 | ||

| Fluorochem | 228234-250mg |

Ethyl 3-(pyridin-2-yl)propanoate |

2739-74-4 | 95% | 250mg |

£45.00 | 2022-02-28 | |

| Alichem | A029181932-5g |

Ethyl 3-(pyridin-2-yl)propanoate |

2739-74-4 | 95% | 5g |

$463.22 | 2023-09-02 | |

| TRC | E932033-100mg |

Ethyl 3-(pyridin-2-yl)propanoate |

2739-74-4 | 100mg |

$81.00 | 2023-05-18 | ||

| abcr | AB526530-5 g |

Ethyl 3-(2-pyridyl)propanoate; . |

2739-74-4 | 5g |

€632.60 | 2023-04-17 | ||

| Aaron | AR003QUQ-100mg |

ethyl 3-pyridin-2-ylpropanoate |

2739-74-4 | 98% | 100mg |

$11.00 | 2025-01-22 | |

| abcr | AB526530-5g |

Ethyl 3-(2-pyridyl)propanoate; . |

2739-74-4 | 5g |

€490.80 | 2025-02-15 | ||

| abcr | AB526530-250mg |

Ethyl 3-(2-pyridyl)propanoate; . |

2739-74-4 | 250mg |

€84.80 | 2025-02-15 |

Ethyl 3-(pyridin-2-YL)propanoate 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

2739-74-4 (Ethyl 3-(pyridin-2-YL)propanoate) 関連製品

- 69917-80-2(Methyl 3-(1H-pyrrol-2-yl)propanoate)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2739-74-4)Ethyl 3-(pyridin-2-YL)propanoate

清らかである:99%

はかる:5g

価格 ($):238.0